Methyl 2-hydroxy-4,5-dimethylbenzoate, also known as methyl 2-hydroxy-3,6-dimethylbenzoate, is an organic compound with significant relevance in various chemical and scientific applications. Its empirical formula is , and it has a molecular weight of approximately 196.25 g/mol. This compound is classified as an ester, specifically a benzoate, and is derived from the esterification of 2-hydroxy-4,5-dimethylbenzoic acid with methanol.
The compound falls under the category of aromatic esters, which are characterized by the presence of an aromatic ring connected to an ester functional group. It is also categorized as a benzoate, indicating that it is derived from benzoic acid.
The synthesis of methyl 2-hydroxy-4,5-dimethylbenzoate can be accomplished through several methods:
The reaction conditions for the esterification process generally include:
Methyl 2-hydroxy-4,5-dimethylbenzoate features a benzene ring substituted with two methyl groups and one hydroxyl group. The molecular structure can be represented as follows:
CC(C)C1=C(C)C(=C(C)C=C1)O=C(O)C
QQCLNRPRQRDMCK-UHFFFAOYSA-N
Methyl 2-hydroxy-4,5-dimethylbenzoate can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for methyl 2-hydroxy-4,5-dimethylbenzoate varies depending on its application:
Methyl 2-hydroxy-4,5-dimethylbenzoate has several scientific applications:
This compound presents diverse applications across various fields due to its unique chemical structure and properties, making it valuable for ongoing research and industrial use.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: